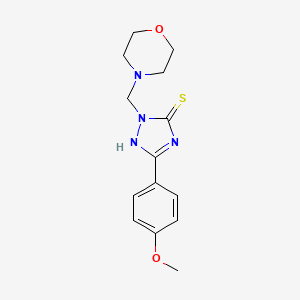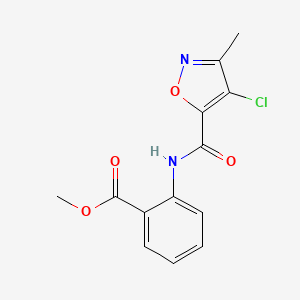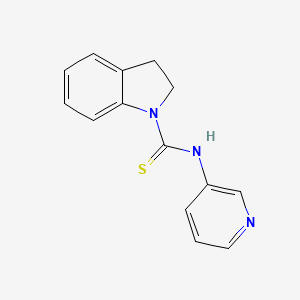
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.10010796 g/mol and the complexity rating of the compound is 362. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Evaluation
Several studies focus on the synthesis and biological evaluation of compounds with structural similarities or related functionalities. For instance, research on benzamide derivatives, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, demonstrates herbicidal activity on annual and perennial grasses, indicating agricultural utility (K. Viste, A. J. Cirovetti, B. Horrom, 1970). Another study synthesized a series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, exploring antimicrobial and antioxidant activities, which shows the therapeutic potential of benzamide derivatives in pharmaceutical research (M. A. Sindhe et al., 2016).
Medicinal Chemistry Applications
The exploration of benzamide derivatives in medicinal chemistry is evident in several studies. For example, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized and screened for potential biological applications, indicating interest in benzamides as pharmaceutical agents (A. Saeed et al., 2015). Similarly, research into non-carboxylic NSAIDs like N-(4,6-dimethylpyridin-2-yl)benzamide showcases the investigation of novel therapeutic agents for conditions such as brain edema (J. Robert et al., 1995).
Antitubercular and Anticancer Activities
The development of novel scaffolds for antibacterial and anticancer applications is a significant area of research. Studies on compounds like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide demonstrate efforts to find new anti-tubercular agents, highlighting the ongoing search for treatments against resistant strains of bacteria (U. Nimbalkar et al., 2018). Additionally, alkylating benzamides have been studied for their melanoma cytotoxicity, offering insights into targeted drug delivery systems for cancer therapy (Markus Wolf et al., 2004).
Mécanisme D'action
Target of Action
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-3-furamide, also known as SMR000071571, has been identified as a potential therapeutic agent for Alzheimer’s disease . It is suggested that the primary targets of this compound are cholinesterase enzymes , which play a crucial role in nerve signal transmission in the brain. Inhibition of these enzymes can potentially slow down the progression of Alzheimer’s disease.
Mode of Action
SMR000071571 interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. Increased levels of acetylcholine can improve cognitive function and slow down the progression of Alzheimer’s disease .
Biochemical Pathways
The compound affects the cholinergic pathway, which is involved in memory and learning processes in the brain. By inhibiting cholinesterase enzymes, SMR000071571 prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This can lead to improved cognitive function in Alzheimer’s patients.
Pharmacokinetics
The inactive compounds are then excreted through bile or feces . These properties may influence the bioavailability of SMR000071571, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of SMR000071571’s action include the suppression of pro-inflammatory cytokines, inhibition of cancer cell growth, and protection of neurons from oxidative stress. Additionally, it has been shown to induce the expression of genes involved in xenobiotic metabolism, which may have implications for drug metabolism and toxicity.
Safety and Hazards
The safety and hazards of these compounds can vary depending on their specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols. For specific safety information, refer to the material safety data sheet (MSDS) provided by the manufacturer .
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9-7-12(10(2)20-9)15(17)16-11-3-4-13-14(8-11)19-6-5-18-13/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWWYVKOQDKIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5593707.png)
![3-methyl-N-[4-morpholin-4-yl-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5593710.png)

![4-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 4-bromobenzoate](/img/structure/B5593731.png)
![1-BENZOYL-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5593734.png)

![2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B5593754.png)

![3,4-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593769.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5593777.png)
![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]acetamide](/img/structure/B5593781.png)


![(4Z)-4-[(4-BROMO-5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE](/img/structure/B5593809.png)
